5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine
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Overview
Description
5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a cyclopentyl group attached to the ethyl chain, which is further connected to the oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-cyclopentylethanamine with an appropriate oxazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of oxazole derivatives with oxidized side chains.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antifungal properties against Candida species.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of pathogens by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes or receptors, disrupting their normal function and leading to the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyclopentylethyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring.
5-(2-Cyclopentylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Contains a nitrophenyl group and an oxadiazole ring.
Uniqueness
5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine is unique due to its specific oxazole ring structure and the presence of a cyclopentyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H16N2O |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-(2-cyclopentylethyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H16N2O/c11-10-7-9(13-12-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,11,12) |
InChI Key |
GOTGLKALNBZXDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=NO2)N |
Origin of Product |
United States |
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